molecular formula C15H11BrN2O3S2 B14944905 methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

Cat. No.: B14944905
M. Wt: 411.3 g/mol
InChI Key: KRJCCTZGOZLVHM-UHFFFAOYSA-N
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Description

Methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyran derivatives This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran core, a cyano group, and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-cyclohexanedione with 4-bromothiophene-2-carbaldehyde and ethyl cyanoacetate in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . The reaction mixture is then cooled to room temperature to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications and the development of new materials and therapeutic agents.

Properties

Molecular Formula

C15H11BrN2O3S2

Molecular Weight

411.3 g/mol

IUPAC Name

methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C15H11BrN2O3S2/c1-6-10(15(19)20-2)12-13(23-6)11(8(4-17)14(18)21-12)9-3-7(16)5-22-9/h3,5,11H,18H2,1-2H3

InChI Key

KRJCCTZGOZLVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C(C(=C(O2)N)C#N)C3=CC(=CS3)Br)C(=O)OC

Origin of Product

United States

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